2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine
Overview
Description
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine involves several steps. One common synthetic route includes the reaction of piperidine with 1,1-difluoroethane under specific conditions to introduce the difluoroethyl group. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions .
Scientific Research Applications
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets in biological systems. The difluoroethyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine can be compared with other piperidine derivatives such as:
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
2-(2-(piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Another piperidine derivative with similar applications in pharmaceutical research.
Biological Activity
The compound 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine , also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a six-membered piperidine ring with a difluoroethyl substituent. The presence of the difluoroethyl group is significant as it enhances the compound's lipophilicity and binding affinity to various biological targets. The molecular formula is , and its CAS number is 2090913-26-9 .
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C7H14F2N2 |
CAS Number | 2090913-26-9 |
Lipophilicity | Enhanced due to difluoroethyl group |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The difluoroethyl group modulates the compound's activity by influencing its binding characteristics at specific targets, which may lead to therapeutic effects in treating neurological disorders and other conditions .
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological properties, including:
- Neurotransmitter Modulation : It may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antimicrobial Activity : Preliminary studies suggest potential activity against certain bacterial strains, although further investigation is needed to establish efficacy and safety .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar piperidine derivatives. For instance, research on related compounds has shown promising results in terms of antimicrobial activity against Mycobacterium tuberculosis, indicating that structural modifications can significantly impact biological potency .
Table of Related Compounds
Compound Name | CAS Number | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride | Not available | 2–4 μg/mL |
4-Fluoropiperidine hydrochloride | 57395-89-8 | 0.66 |
N,N-Dimethylpiperidin-4-amine hydrochloride | Not available | 0.81 |
These compounds exhibit varying degrees of activity against different microbial strains, highlighting the importance of structural features in determining biological efficacy.
Synthesis and Production
The synthesis of this compound typically involves nucleophilic substitution reactions using difluoroethylating agents. Common reagents include sodium hydride or potassium carbonate to facilitate the reaction under controlled conditions.
Synthetic Route Overview
- Starting Materials : Piperidine derivatives and difluoroethylating agents.
- Reaction Conditions : Use of bases such as sodium hydride; optimized for yield and purity.
- Purification Methods : Distillation and crystallization are employed for isolating the final product.
Future Directions in Research
Ongoing studies aim to further elucidate the mechanisms by which this compound exerts its biological effects. Investigations are focusing on:
- In Vivo Studies : Assessing therapeutic potential in animal models.
- Structure–Activity Relationship (SAR) : Understanding how modifications affect biological activity.
Properties
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F2N2/c1-9(10,11)8-2-5-13(6-3-8)7-4-12/h8H,2-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGUBTLGUREKIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CCN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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